8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features multiple pyridine and pyrimidine rings, which are known for their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine precursors, followed by their coupling under specific conditions. Common reagents used in these reactions include:
Catalysts: Palladium or copper catalysts for coupling reactions.
Solvents: Dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: Elevated temperatures (100-150°C) and inert atmosphere (nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure efficiency and yield. The use of automated systems for precise control of reaction conditions is essential to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 8,9-Dimethyl-7-(2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
- 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(2-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
Uniqueness
The uniqueness of 8,9-Dimethyl-7-(3-methyl-2-pyridyl)-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine lies in its specific arrangement of pyridine and pyrimidine rings, which may confer unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H17N7 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
11,12-dimethyl-10-(3-methylpyridin-2-yl)-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H17N7/c1-12-6-4-9-22-18(12)27-14(3)13(2)16-19(27)23-11-26-20(16)24-17(25-26)15-7-5-8-21-10-15/h4-11H,1-3H3 |
InChI Key |
YIBOAFJAOZXESY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CN=CC=C5)C)C |
Origin of Product |
United States |
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